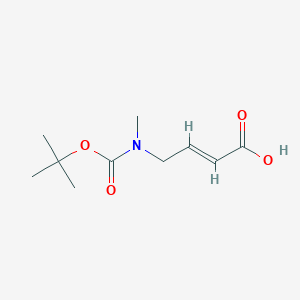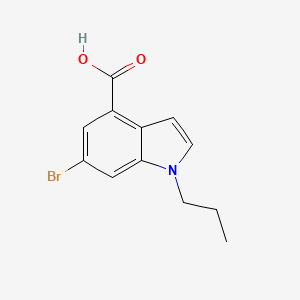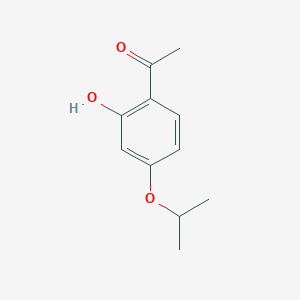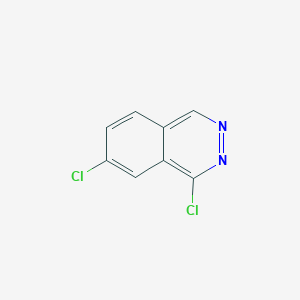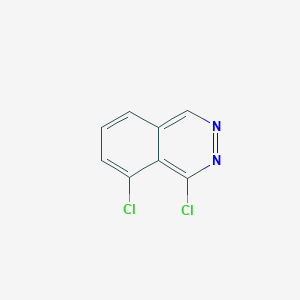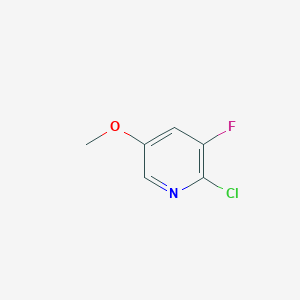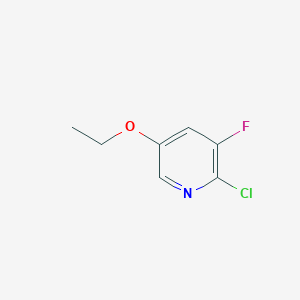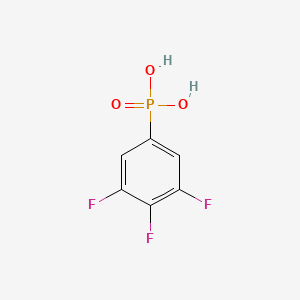
3,4,5-Trifluorophenylphosphonic acid
Overview
Description
3,4,5-Trifluorophenylphosphonic acid is a useful research compound. Its molecular formula is C6H4F3O3P and its molecular weight is 212.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,4,5-Trifluorophenylphosphonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4,5-Trifluorophenylphosphonic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Bioactive Properties and Drug Design : Phosphonic acids are utilized for their bioactive properties in drug and pro-drug development, as well as for bone targeting (Sevrain et al., 2017).
Material Science and Functionalization of Surfaces : These acids are significant in the design of supramolecular or hybrid materials and for the functionalization of surfaces (Gómez-Alcántara et al., 2006).
Spectroscopic Applications and Imaging : Phosphonofluoresceins, derived from phosphonic acids, have been developed for enhanced spectroscopic applications, showing potential in intracellular imaging and membrane potential sensing (Turnbull et al., 2021).
Polymer Science : Phosphonic acids contribute to the synthesis of high molecular weight polymers like aromatic polyetherketones, which have applications in various industrial processes (Colquhoun & Lewis, 1988).
Liquid Crystalline Behavior : Certain phosphonic acids exhibit lyotropic liquid crystalline behavior, which is pivotal in the development of conductive and structured materials (Hammond et al., 2002).
Synthesis of Novel Compounds : Phosphonic acids are involved in the synthesis of diverse compounds such as cyclobutylphosphonic acids, which have potential as enzyme inhibitors (Norcross et al., 1997).
Supramolecular Chemistry : They are used in building two-dimensional hydrogen-bonded supramolecular arrays, showcasing their significance in the development of new materials (Mahmoudkhani & Langer, 2002).
Antioxidant Agents : Fluorine substituted α-amino phosphonic acids containing specific moieties have been synthesized and evaluated as antioxidant agents (Makki et al., 2018).
Coordination Polymers and Magnetic Properties : Phosphonate precursors have been used in the design of copper and cobalt coordination polymers with unusual cage array topology and magnetic properties (Yang et al., 2011).
Green Chemistry and Separation Processes : Ionic liquids with phosphonic acid anions have been explored as novel extractants for rare earths separation, contributing to greener and more efficient chemical processes (Liu et al., 2010).
properties
IUPAC Name |
(3,4,5-trifluorophenyl)phosphonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3O3P/c7-4-1-3(13(10,11)12)2-5(8)6(4)9/h1-2H,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVKSVMLPFPWQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)P(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3O3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-Trifluorophenylphosphonic acid | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(tert-Butoxycarbonylcyclopropylamino)-methyl]-benzoic acid](/img/structure/B8059735.png)
![3-[(tert-Butoxycarbonylpropylamino)-methyl]-benzoic acid](/img/structure/B8059738.png)
![3-[(Benzyl-tert-butoxycarbonylamino)-methyl]-benzoic acid](/img/structure/B8059743.png)
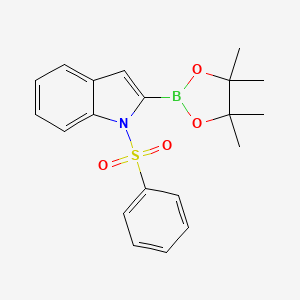
![2-Methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B8059750.png)
